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molecular formula C12H14F2N2O2 B1508472 1-[(2,2-difluoro-2H-1,3-benzodioxol-5-yl)methyl]piperazine CAS No. 1093211-85-8

1-[(2,2-difluoro-2H-1,3-benzodioxol-5-yl)methyl]piperazine

Cat. No. B1508472
M. Wt: 256.25 g/mol
InChI Key: MPZINTHEMFDGTH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08940745B2

Procedure details

A 2 L Erlenmeyer flask was charged with piperazine (185.1 g, 2.15 mol), 2,2-difluoro-benzo[1,3]dioxole-5-carbaldehyde (100.0 g, 0.537 mol), and methanol (1.08 L). The solution was stirred at room temperature for 18 h then passed twice through an H-Cube Midi™ (ThalesNano, Budapest, Hungary) with a new 20% Pd(OH)2/C MidiCart cartridge, at the following settings: 70° C., 1 atm pressure, 6 mL/min flow rate, and 10% excess H2 production. The aldehyde starting material was >90% consumed after the first pass, and completely consumed after the second pass as indicated by HPLC analysis. The methanol was evaporated, toluene (1.20 L) was added and the mixture was stirred at room temperature for 18 h. The resulting white suspension was filtered and the solid was rinsed with toluene (200 mL). The combined filtrate was washed with water (2×300 mL), dried over Na2SO4, filtered, and concentrated to afford the product as a colorless oil. The oil was dissolved in heptane (100 mL) and the product was allowed to crystallize at room temperature. For subsequent synthesis experiments, addition of a small amount of seed crystals was used to quicken the crystallization process. The suspension was cooled to 0° C., filtered and the solid was dried in vacuum oven at 50° C. for 24 h to give the title compound as a white solid (108.0 g, 78%). The heptane filtrate was concentrated to approximately 20 mL followed by addition of product seed crystals. The solution then was stirred overnight. The second batch of the title compound was obtained as a white solid after filtration and drying (6.7 g, 5%). The combined yield was (115 g, 83%). MS (ESI+): calcd for C12H14F2N2O2 m/z 256.1. found 256.9 (M+H)+. 1H NMR (400 MHz, CDCl3) δ: 7.11 (d, J=0.9 Hz, 1H), 6.99 (dd, J=9.0, 0.9 Hz, 1H), 6.95 (d, J=9.0 Hz, 1H), 3.45 (s, 2H), 2.92-2.83 (m, 4H), 2.39 (s, 4H); 13C NMR (101 MHz, CDCl3) δ: 143.89, 142.72, 134.68, 131.65 (t, JC-F=255.3), 123.88, 110.13, 108.82, 63.10, 54.38, 46.07.
Quantity
185.1 g
Type
reactant
Reaction Step One
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
1.08 L
Type
solvent
Reaction Step One
[Compound]
Name
aldehyde
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
[NH:1]1[CH2:6][CH2:5][NH:4][CH2:3][CH2:2]1.[F:7][C:8]1([F:19])[O:12][C:11]2[CH:13]=[CH:14][C:15]([CH:17]=O)=[CH:16][C:10]=2[O:9]1>[OH-].[OH-].[Pd+2].CO>[F:19][C:8]1([F:7])[O:12][C:11]2[CH:13]=[CH:14][C:15]([CH2:17][N:1]3[CH2:6][CH2:5][NH:4][CH2:3][CH2:2]3)=[CH:16][C:10]=2[O:9]1 |f:2.3.4|

Inputs

Step One
Name
Quantity
185.1 g
Type
reactant
Smiles
N1CCNCC1
Name
Quantity
100 g
Type
reactant
Smiles
FC1(OC2=C(O1)C=CC(=C2)C=O)F
Name
Quantity
1.08 L
Type
solvent
Smiles
CO
Step Two
Name
aldehyde
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[OH-].[OH-].[Pd+2]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The solution was stirred at room temperature for 18 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
70° C., 1 atm pressure, 6 mL/min flow rate, and 10% excess H2 production
CUSTOM
Type
CUSTOM
Details
consumed after the first pass
CUSTOM
Type
CUSTOM
Details
completely consumed after the second pass
CUSTOM
Type
CUSTOM
Details
The methanol was evaporated
ADDITION
Type
ADDITION
Details
toluene (1.20 L) was added
STIRRING
Type
STIRRING
Details
the mixture was stirred at room temperature for 18 h
Duration
18 h
FILTRATION
Type
FILTRATION
Details
The resulting white suspension was filtered
WASH
Type
WASH
Details
the solid was rinsed with toluene (200 mL)
WASH
Type
WASH
Details
The combined filtrate was washed with water (2×300 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
FC1(OC2=C(O1)C=CC(=C2)CN2CCNCC2)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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